
(Z)-N'-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide, AldrichCPR is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, which is further linked to an isonicotinohydrazide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography, is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde.
Reduction: Formation of 3-bromo-2-hydroxy-5-aminobenzylidene isonicotinohydrazide.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
(Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The presence of the nitro group allows for the generation of reactive oxygen species, which can induce oxidative stress in cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
(Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Shares a similar structure but lacks the isonicotinohydrazide moiety.
3-Bromo-2-hydroxy-5-aminobenzylidene isonicotinohydrazide: A reduced form of the compound with an amino group instead of a nitro group.
3-Bromo-2-hydroxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of the benzylidene moiety.
The uniqueness of (Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H9BrN4O4 |
|---|---|
Poids moléculaire |
365.14 g/mol |
Nom IUPAC |
N-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7- |
Clé InChI |
UXYCSDBHKSRQDL-APSNUPSMSA-N |
SMILES isomérique |
C1=CN=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
SMILES canonique |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


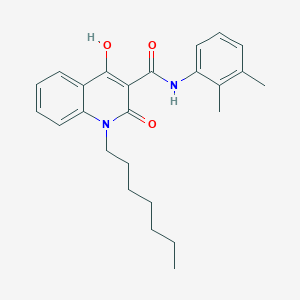
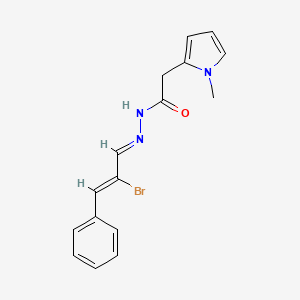
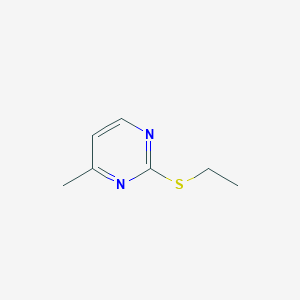

![4-(3-{(1Z)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B15086639.png)
![6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione](/img/structure/B15086643.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15086650.png)
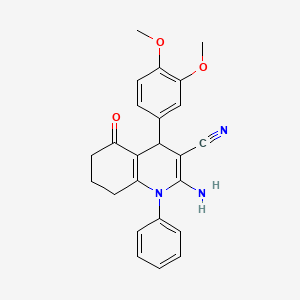
![9-fluoro-7-hydroxy-3-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086667.png)
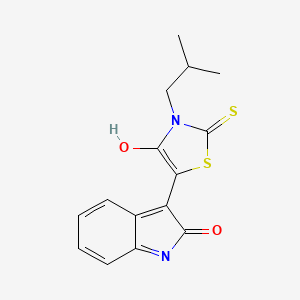
![2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15086682.png)
![2-(2,3-dichlorophenoxy)-N'-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B15086686.png)
![4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B15086694.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B15086722.png)
